molecular formula C25H22O5 B2423327 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one CAS No. 844822-26-0

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

Cat. No.: B2423327
CAS No.: 844822-26-0
M. Wt: 402.446
InChI Key: AQNAXMVAUPALCD-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one typically involves multiple steps, starting with the preparation of the chromen-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one
  • 3-(2-Ethoxyphenoxy)-7-[(2-chlorophenyl)methoxy]chromen-4-one
  • 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-2-one

Uniqueness

Compared to similar compounds, 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethoxyphenoxy and methylphenylmethoxy groups may enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

844822-26-0

Molecular Formula

C25H22O5

Molecular Weight

402.446

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3

InChI Key

AQNAXMVAUPALCD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C

solubility

not available

Origin of Product

United States

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